molecular formula C13H10F3NO B063930 2-[2-(Trifluoromethoxy)phenyl]aniline CAS No. 175676-54-7

2-[2-(Trifluoromethoxy)phenyl]aniline

Cat. No. B063930
CAS RN: 175676-54-7
M. Wt: 253.22 g/mol
InChI Key: AYVFXUXDUIPECW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aniline derivatives often involves oxidative C-C bond formation processes. For instance, the reaction of phenyliodine bis(trifluoroacetate) (PIFA) with anilides has been shown to give 3-hydroxy-2-oxindole derivatives through a metal-free oxidative process (Wang et al., 2012). This showcases the reactivity and versatility of aniline compounds in synthetic chemistry.

Molecular Structure Analysis

X-ray crystallography and computational studies have been extensively used to elucidate the molecular structure of aniline derivatives. For example, crystal structure and Hirshfeld surface analysis revealed significant insights into the steric effects of substituents on aniline compounds, indicating the impact of trifluoromethyl groups on molecular conformation (Slyvka et al., 2019).

Chemical Reactions and Properties

The reactivity of aniline derivatives is influenced by the presence of substituents, which can facilitate various chemical reactions. For instance, trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation with optional site selectivity, demonstrating the role of N-protective groups in directing the reactivity of these compounds (Leroux et al., 2003).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, thermal stability, and electronic properties, are significantly impacted by their molecular structure. Research has shown that the introduction of trifluoromethyl groups can enhance these properties, making aniline derivatives suitable for various applications in materials science (Myung et al., 2003).

Scientific Research Applications

Organic Synthesis and Functionalization

  • Synthesis of Phenol Derivatives : A study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or corresponding phenols, depending on the acyl and phenyl substituents, highlighting a method for introducing hydroxy groups to aromatic rings (Itoh et al., 2002).

  • Metalation and Functionalization : Trifluoromethoxy-substituted anilines have been shown to undergo metalation, allowing for site-selective functionalization and synthesis of complex organic structures, demonstrating the compound's utility in structural elaboration (Leroux et al., 2003).

Crystallography and Material Science

  • Crystal Structure Analysis : The crystal structure of a compound synthesized from 2-(trifluoromethyl)aniline demonstrated significant steric hindrance due to the trifluoromethyl group, offering insights into molecular interactions and design of new materials (Slyvka et al., 2019).

Electroluminescent Materials

  • Synthesis of Emitting Amorphous Molecular Materials : Research has led to the creation of color-tunable emitting amorphous molecular materials for electroluminescence, indicating the potential of trifluoromethoxy-substituted compounds in the development of organic electroluminescent devices (Doi et al., 2003).

Environmental and Analytical Chemistry

  • Aniline Vapor Detection : A study on a fluorescent probe for detecting aniline vapor demonstrated the utility of trifluoromethoxy-substituted compounds in environmental monitoring and the development of sensors for hazardous substances (Jiao et al., 2017).

Safety And Hazards

“2-[2-(Trifluoromethoxy)phenyl]aniline” is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFXUXDUIPECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371042
Record name 2-[2-(trifluoromethoxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethoxy)phenyl]aniline

CAS RN

175676-54-7
Record name 2-[2-(trifluoromethoxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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